(5S)-5-phenylmorpholin-3-one is part of a class of compounds known as morpholinones, which are cyclic amides derived from morpholine. Morpholine itself is a six-membered ring containing one nitrogen atom and five carbon atoms. The specific stereochemistry denoted by (5S) indicates that the compound has a particular spatial arrangement that can influence its biological activity and chemical reactivity.
The synthesis of (5S)-5-phenylmorpholin-3-one can be achieved through several methods, primarily involving the reaction of morpholine derivatives with phenyl substituents. One notable synthetic route involves the reaction of (5S)-5-phenylmorpholin-2-one with aryl aldehydes, typically requiring conditions that facilitate nucleophilic addition followed by cyclization.
Key Parameters in Synthesis:
Literature references suggest that detailed methodologies for synthesizing this compound can be found in publications such as those by Bonilla-Landa et al. (2014) and Hu et al. (2013), which discuss various synthetic strategies and their outcomes in terms of yield and purity .
The molecular structure of (5S)-5-phenylmorpholin-3-one features a morpholine ring fused with a phenyl group. The key structural characteristics include:
The compound's structure can be represented using SMILES notation as C1CN(CCO1)C(=O)C2=CC=CC=C2
, which highlights the connectivity between atoms.
(5S)-5-phenylmorpholin-3-one participates in various chemical reactions, primarily due to its functional groups:
These reactions are significant for synthesizing derivatives that may have enhanced biological activities or novel properties .
The physical properties of (5S)-5-phenylmorpholin-3-one include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under various conditions and its potential applications in different fields .
(5S)-5-phenylmorpholin-3-one has several scientific applications:
The versatility of this compound makes it an important subject for ongoing research in medicinal chemistry and related fields .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2